3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine
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Overview
Description
3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-imine is a heterocyclic compound that belongs to the class of imidazoles and triazines This compound is characterized by its fused ring structure, which includes both imidazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with formamide in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures, typically around 150-200°C, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenated derivatives can be reacted with nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo-triazine derivatives.
Substitution: Formation of substituted imidazo-triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Studied for its potential anticancer properties and as a scaffold for drug development.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-imine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s fused ring structure allows it to bind effectively to its targets, thereby exerting its biological effects. Pathways involved may include the inhibition of key enzymes in metabolic pathways or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Triazine: A six-membered ring compound with three nitrogen atoms.
Benzimidazole: A fused ring compound similar to imidazole but with an additional benzene ring.
Uniqueness
3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-imine is unique due to its fused ring structure that combines the properties of both imidazole and triazine This unique structure imparts specific chemical and biological properties that are not observed in simpler imidazole or triazine compounds
Properties
CAS No. |
59808-69-4 |
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Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-methyl-5H-imidazo[4,5-d]triazin-4-imine |
InChI |
InChI=1S/C5H6N6/c1-11-4(6)3-5(9-10-11)8-2-7-3/h2,6H,1H3,(H,7,8) |
InChI Key |
UTGAEDBGMNEJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)C2=C(N=CN2)N=N1 |
Origin of Product |
United States |
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